molecular formula C20H18N4OS B11361599 N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide CAS No. 927966-07-2

N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide

Cat. No.: B11361599
CAS No.: 927966-07-2
M. Wt: 362.4 g/mol
InChI Key: LABUCPHSUDZGSI-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}PROPANAMIDE is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoline core, which is a fused heterocyclic system, and a propanamide moiety attached to a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoline ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Attachment of the Propanamide Moiety: The propanamide group is introduced through an amide coupling reaction. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group for nucleophilic attack by the amine.

    Introduction of the 4-Methylphenyl Group: The final step involves the introduction of the 4-methylphenyl group through a substitution reaction. This step may require the use of specific halogenated intermediates and appropriate catalysts to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazoloquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenated intermediates and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazoloquinoline core is known to interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.

    N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}BUTANAMIDE: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}PROPANAMIDE is unique due to its specific combination of functional groups and the triazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

927966-07-2

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide

InChI

InChI=1S/C20H18N4OS/c1-13-7-10-16(11-8-13)21-19(25)14(2)26-20-23-22-18-12-9-15-5-3-4-6-17(15)24(18)20/h3-12,14H,1-2H3,(H,21,25)

InChI Key

LABUCPHSUDZGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

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